(4-Chlorophenyl)(pentamethylphenyl)methanone

Lipophilicity Drug-likeness Membrane permeability

(4-Chlorophenyl)(pentamethylphenyl)methanone (CAS 18780-05-7), systematically named 4'-chloro-2,3,4,5,6-pentamethylbenzophenone, is a fully substituted benzophenone derivative bearing five methyl groups on one aromatic ring and a single para-chloro substituent on the other. With molecular formula C₁₈H₁₉ClO and a molecular weight of 286.8 g/mol, it occupies a distinct physicochemical space between the non-halogenated analog 2,3,4,5,6-pentamethylbenzophenone (CAS 20386-33-8; MW 252.36) and the simpler mono-chlorinated 4-chlorobenzophenone (CAS 134-85-0; MW 216.66).

Molecular Formula C18H19ClO
Molecular Weight 286.8 g/mol
CAS No. 18780-05-7
Cat. No. B1653645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(pentamethylphenyl)methanone
CAS18780-05-7
Molecular FormulaC18H19ClO
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)Cl)C)C
InChIInChI=1S/C18H19ClO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,1-5H3
InChIKeyFTHKOQJCBPQJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(pentamethylphenyl)methanone (CAS 18780-05-7): Procurement-Relevant Identity and Comparator Landscape


(4-Chlorophenyl)(pentamethylphenyl)methanone (CAS 18780-05-7), systematically named 4'-chloro-2,3,4,5,6-pentamethylbenzophenone, is a fully substituted benzophenone derivative bearing five methyl groups on one aromatic ring and a single para-chloro substituent on the other . With molecular formula C₁₈H₁₉ClO and a molecular weight of 286.8 g/mol, it occupies a distinct physicochemical space between the non-halogenated analog 2,3,4,5,6-pentamethylbenzophenone (CAS 20386-33-8; MW 252.36) and the simpler mono-chlorinated 4-chlorobenzophenone (CAS 134-85-0; MW 216.66) [1]. The compound is listed in the Maybridge screening collection (Catalog Number CD 1820) and has certified spectral reference data including ² NMR spectra, ¹ FTIR spectrum, and ¹ UV-Vis spectrum [2]. Its dual substitution pattern—extensive methylation for steric bulk and lipophilicity combined with a single chlorine for electronic modulation—creates a differentiated profile that cannot be replicated by either the non-chlorinated pentamethyl analog or the non-methylated 4-chlorobenzophenone .

Why (4-Chlorophenyl)(pentamethylphenyl)methanone Cannot Be Replaced by Its Non-Chlorinated Analog or Simple 4-Chlorobenzophenone


The combination of pentamethyl substitution on one ring and a single para-chloro on the other is not additive in its effects—it is synergistic. Replacing (4-chlorophenyl)(pentamethylphenyl)methanone with 2,3,4,5,6-pentamethylbenzophenone (CAS 20386-33-8) eliminates the chlorine atom, which reduces the ACD/LogP by approximately 0.72 log units (from ~6.20 to ~5.48), substantially altering membrane partitioning behavior in cell-based assays . Conversely, substituting with 4-chlorobenzophenone (CAS 134-85-0) removes all five methyl groups, dropping the LogP by over 2.3 log units (to ~3.6–3.9) and eliminating the steric shielding around the carbonyl that governs photochemical reactivity and metabolic stability . TD-DFT modeling studies on benzophenone derivatives demonstrate that para-substitution—such as the 4-chloro group—systematically shifts the principal UV absorption band into the UVB range, whereas ortho-substitution favors UVA [1]. The pentamethyl pattern further modulates this absorption through inductive and steric effects on the carbonyl chromophore. These three factors—lipophilicity, steric environment, and electronic absorption profile—are interconnected in this molecule, meaning that any single-feature analog will fail to reproduce the integrated property set required for applications in fragment-based screening, photochemistry, or structure-activity relationship (SAR) studies .

(4-Chlorophenyl)(pentamethylphenyl)methanone: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: ACD/LogP 6.20 vs. Non-Chlorinated Analog (ACD/LogP 5.48) and 4-Chlorobenzophenone (LogP 3.61–3.90)

The target compound exhibits an ACD/LogP of 6.20 (predicted by ACD/Labs Percepta v14.00), which is 0.72 log units higher than its direct non-chlorinated analog 2,3,4,5,6-pentamethylbenzophenone (ACD/LogP 5.48) . Compared to 4-chlorobenzophenone—which carries the same para-chloro substituent but lacks the pentamethyl motif—the LogP difference is even larger: 6.20 vs. 3.61–3.90 (a gap of 2.3–2.6 log units, or approximately 200–400× higher octanol-water partition coefficient) . The increased lipophilicity arises from the five methyl groups contributing approximately +0.72 log units beyond the chlorine effect alone, and from the chlorine contributing an additional +0.72 log units beyond the pentamethyl scaffold alone. The compound has 1 Rule-of-5 violation (LogP > 5) and a polar surface area of only 17 Ų, indicating high membrane permeability potential suitable for intracellular target engagement in cell-based screening .

Lipophilicity Drug-likeness Membrane permeability ADME prediction Fragment-based screening

UV Absorption Profile Modulation: Para-Chloro Substitution Shifts Principal Absorption to UVB Region vs. Ortho-Substituted Benzophenones

A systematic TD-DFT study (B3LYP/6-31G(d)) of benzophenone derivatives established a structure-property rule: para-substitution directs the principal π→π* electronic transition into the UVB spectral range (~280–315 nm), whereas ortho-substitution shifts absorption into the UVA range (~315–400 nm) [1]. The target compound, bearing a para-chloro substituent, is predicted to absorb predominantly in the UVB region, in contrast to ortho-substituted benzophenone derivatives that absorb at longer UVA wavelengths. The five methyl groups on the opposing ring further perturb the carbonyl chromophore electron density through inductive donation, potentially increasing the molar extinction coefficient (oscillator strength enhancement associated with disubstitution at the para position, as demonstrated in the TD-DFT study) [1]. Experimentally, 4-chlorobenzophenone (the chlorine-bearing reference lacking methyl groups) exhibits UV absorption maxima at approximately 260 nm and 340 nm [2]. The hypsochromic shift imparted by the electron-donating pentamethyl motif on the benzoyl ring is expected to blue-shift the longer-wavelength band relative to 4-chlorobenzophenone, though direct experimental λmax data for the target compound from its UV-Vis spectrum in the SpectraBase library require measurement under standardized conditions [3].

UV absorption Photoinitiator Photophysics TD-DFT Sunscreen design

Physicochemical Property Differentiation: Molecular Weight (+13.6%), Boiling Point (+31.5°C), and Density vs. Non-Chlorinated Pentamethyl Analog

The introduction of a single chlorine atom at the para position produces measurable shifts in key physicochemical parameters relative to 2,3,4,5,6-pentamethylbenzophenone. The molecular weight increases by 34.44 g/mol (286.80 vs. 252.36, a 13.6% increase), and the predicted boiling point rises by 31.5°C (412.4 ± 45.0 °C vs. 380.9 ± 31.0 °C) . The predicted density increases from 1.013 ± 0.06 g/cm³ to 1.1 ± 0.1 g/cm³ . These differences are analytically significant: the distinct molecular ion cluster (M⁺ and M+2 from ³⁵Cl/³⁷Cl isotope pattern) provides an unambiguous mass spectrometric fingerprint absent in the non-chlorinated analog, while the boiling point differential affects distillation-based purification strategies. The polar surface area remains identical at 17.07 Ų for both compounds , confirming that the chlorine substitution modulates lipophilicity and volatility without altering hydrogen-bonding capacity. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC traces .

Physicochemical properties Boiling point Purification Formulation Quality control

Curated Screening Collection Provenance: Maybridge CD 1820 with Certified Multi-Modal Spectral Reference Data

Unlike many benzophenone derivatives available only as bulk industrial intermediates, (4-chlorophenyl)(pentamethylphenyl)methanone is catalogued in the Maybridge screening collection (Catalog Number CD 1820) sourced from Maybridge Chemical Company Ltd. (now Thermo Fisher Scientific) [1]. The compound has been characterized by four independent spectral techniques with data deposited in the Wiley KnowItAll spectral libraries: ² NMR spectra (¹H and ¹³C, recorded in CDCl₃ at 80 MHz on a Varian CFT-20 spectrometer), ¹ FTIR spectrum (KBr wafer technique), and ¹ UV-Vis spectrum (in methanol) [2]. This multi-modal certification is absent for many comparator benzophenones, which typically have only predicted or limited experimental spectral data. The Maybridge collection is specifically designed for drug discovery screening, with compounds pre-filtered to exclude reactive false positives (e.g., compounds containing known PAINS substructures are excluded), providing a level of fitness-for-purpose that bulk industrial-grade benzophenones do not offer [3]. The compound has been assigned the identifier HMS548L20 in related chemical biology databases .

Screening library Drug discovery Fragment-based screening Spectral database Quality assurance

Synthetic and Reactivity Differentiation: Steric Shielding of the Carbonyl by Pentamethyl Substitution Enables Selective Transformations

The pentamethyl substitution pattern on the benzoyl ring creates substantial steric congestion around the carbonyl group, which directly impacts reactivity. Research on acylpolymethylbenzenes demonstrates that sterically hindered acylarenes undergo selective deacylation in 85% aqueous trifluoroacetic acid at reflux, with yields that are quantitative for sufficiently hindered substrates . The pentamethylbenzophenone scaffold—specifically 2,3,4,5,6-pentamethylbenzophenone—has been studied crystallographically and shown to be photocyclization-inert in the solid state, despite having geometrical parameters (d, θ, Δ, and D parameters) that would predict photocyclization reactivity [1]. The target compound, with an additional para-chloro substituent, retains this steric profile while gaining a synthetic handle (the chlorine atom) for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not accessible from the non-halogenated analog. This chlorine atom also serves as a directing or blocking group in electrophilic aromatic substitution chemistry on the chlorophenyl ring, as documented in the broader literature on positional reactivity of acylpolymethylbenzenes [2].

Steric hindrance Friedel-Crafts acylation Deacylation Regioselectivity Synthetic intermediate

Substituted Benzophenones as Photopolymerisation Initiators: Structural Rationale for Para-Chloro Pentamethyl Derivative Utility

European Patent EP 0 209 831 A2/B1 discloses that substituted benzophenones and their liquid mixtures are suitable as photopolymerisation initiators for ethylenically unsaturated compounds [1]. The patent broadly claims benzophenone derivatives of formula I, where substituents on the phenyl rings modulate initiator efficiency, solubility in monomer formulations, and curing speed. Although (4-chlorophenyl)(pentamethylphenyl)methanone is not explicitly exemplified in this patent, its structural features map directly onto the claimed pharmacophore: (i) a para-chloro substituent analogous to 4-chlorobenzophenone, which is a known commercial photoinitiator (CBP) with UV absorption peaks at 260 and 340 nm [2], and (ii) a pentamethylphenyl group that enhances solubility in non-polar monomer formulations while potentially reducing yellowing via steric inhibition of side reactions. In contrast, the non-chlorinated pentamethyl analog lacks the electron-withdrawing substituent needed to optimize the triplet-state reactivity for efficient hydrogen abstraction from amine co-initiators—a key step in benzophenone-based Type II photoinitiation [3]. The target compound thus represents a structurally differentiated candidate for UV-curing applications where low-yellowing, good solubility, and UVB-selective initiation are simultaneously required.

Photopolymerisation Photoinitiator UV-curing Coatings Ethylenically unsaturated compounds

(4-Chlorophenyl)(pentamethylphenyl)methanone: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Fragment-Based and High-Throughput Drug Discovery Screening

The compound's inclusion in the Maybridge screening collection (CD 1820) with PAINS-filtered curation and multi-modal spectral certification (NMR, FTIR, UV-Vis) makes it immediately deployable in fragment-based screening workflows without additional quality verification [1]. Its high LogP (6.20) and low PSA (17.07 Ų) position it in the hydrophobic fragment space suitable for targeting intracellular protein-protein interaction interfaces and membrane-associated targets [2]. The chlorine atom provides a clear structure-activity relationship (SAR) vector: any hit from this compound can be rapidly followed up by synthesizing the non-chlorinated analog (CAS 20386-33-8) to assess the chlorine contribution to binding affinity, or by replacing the chlorine via cross-coupling to explore the chemical space around the 4-position [3].

Benzophenone-Derived Photoinitiator Development for UV-Curable Low-Yellowing Coatings

The structural architecture—a para-chloro electron-withdrawing group for triplet-state activation combined with pentamethyl solubilization and steric shielding—maps onto the substituted benzophenone photoinitiator framework claimed in EP 0 209 831 [1]. The predicted UVB-region absorption (supported by TD-DFT modeling of para-substituted benzophenones) is appropriate for conventional mercury-lamp UV curing systems operating at 254–365 nm [2]. The steric bulk of the pentamethyl group may suppress bimolecular side reactions that cause yellowing, a known limitation of unsubstituted benzophenone initiators. Procurement for photoinitiator R&D should specify the 98% purity grade with HPLC certification available from Bidepharm to ensure reproducible curing kinetics [3].

Solid-State Photochemistry and Crystallography Research

The non-chlorinated analog 2,3,4,5,6-pentamethylbenzophenone has been extensively characterized by single-crystal X-ray diffraction and shown to be photocyclization-inert in the crystalline state despite favorable geometry parameters—a finding that challenged the prevailing geometric criteria for solid-state photochemical reactivity [1]. The target compound, with its additional chlorine atom, provides a direct comparator for studying how electronic perturbation (electron-withdrawing para-Cl) affects the solid-state photochemical outcome without altering the steric environment. The compound's crystal structure has been deposited in the Crystallography Open Database (COD entry 2005015), providing a structural baseline for such comparative studies [2]. Researchers investigating Yang photocyclization or Norrish-Type II reactivity in crystalline benzophenones would benefit from procuring both the target compound and its non-chlorinated analog as a matched pair.

Synthetic Methodology Development: Sterically Hindered Benzophenone Cross-Coupling

The combination of a sterically encumbered pentamethylbenzoyl group and an aryl chloride functionality makes this compound a valuable test substrate for developing and benchmarking palladium-catalyzed cross-coupling methodologies under challenging steric conditions [1]. The chlorine atom enables Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions, while the pentamethyl group provides a built-in analytical handle (9 distinct methyl ¹H NMR signals for product characterization) and tests catalyst tolerance for ortho-substitution [2]. Successful coupling at the 4-chloro position would demonstrate catalyst efficiency under steric pressure from the proximal carbonyl group, making this compound a relevant model substrate for pharmaceutical process chemistry development where sterically hindered biaryl ketone motifs are increasingly common in drug candidates [3].

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